
N-Methylacetanilide spectroscopic data (¹H
NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: N-Methylacetanilide

Cat. No.: B189316 Get Quote

Spectroscopic Profile of N-Methylacetanilide: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for N-Methylacetanilide (CAS No: 579-10-2), a compound of interest in various chemical and

pharmaceutical research domains. This document presents proton nuclear magnetic resonance

(¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and

mass spectrometry (MS) data in a structured format, complete with detailed experimental

protocols and workflow visualizations to facilitate understanding and replication.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for N-
Methylacetanilide.

¹H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.33 m Aromatic protons

3.25 s N-CH₃ protons

1.89 s COCH₃ protons

¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppm Assignment

170.3 C=O

143.5 C-N (Aromatic)

129.5 Aromatic CH

127.8 Aromatic CH

126.9 Aromatic CH

37.1 N-CH₃

22.4 COCH₃

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3060 Weak Aromatic C-H stretch

~2930 Weak Aliphatic C-H stretch

~1660 Strong Amide C=O stretch (carbonyl)

~1590, 1490 Medium Aromatic C=C stretch

~1370 Medium C-N stretch

~770, 690 Strong Aromatic C-H bend

Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

149 Moderate [M]⁺ (Molecular Ion)

107 High [M - C₂H₂O]⁺

106 High [M - CH₃CO]⁺

77 Moderate [C₆H₅]⁺

43 High [CH₃CO]⁺

Experimental Protocols
The following protocols describe the methodologies used to obtain the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of N-Methylacetanilide (~10-20 mg) was dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR: The spectrum was recorded on a 400 MHz spectrometer. Data was acquired over a

spectral width of 0-10 ppm with a relaxation delay of 1 second. A total of 16 scans were

accumulated to ensure a good signal-to-noise ratio.

¹³C NMR: The spectrum was acquired on the same instrument at a frequency of 100 MHz

using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm was used with a

relaxation delay of 2 seconds and 1024 scans were averaged.

The acquired data for both nuclei were processed by applying a Fourier transform to the free

induction decay (FID), followed by phase and baseline correction. Chemical shifts were

referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
The infrared spectrum was obtained using the potassium bromide (KBr) pellet technique.[1][2]

[3] Approximately 1-2 mg of finely ground N-Methylacetanilide was intimately mixed with ~200
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mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture was

then transferred to a pellet die and compressed under high pressure (~8-10 tons) to form a

transparent pellet.[1] The KBr pellet was placed in the sample holder of a Fourier Transform

Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. A dilute solution of N-Methylacetanilide in dichloromethane was prepared.[4] A 1 µL

aliquot of this solution was injected into the GC, which was equipped with a capillary column

(e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The carrier gas was helium at a constant flow rate.

The oven temperature was programmed to start at a low temperature, followed by a ramp to a

higher temperature to ensure separation of the analyte from the solvent and any impurities. The

mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass spectrum

was scanned over a mass-to-charge (m/z) range of 40-400 amu.

Visualized Workflows
The following diagrams illustrate the logical flow of each experimental protocol.

Figure 1. Workflow for NMR Spectroscopy.
Figure 2. Workflow for IR Spectroscopy.

Figure 3. Workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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